3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonamide Library Design

3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide is a synthetic small-molecule sulfonamide derivative (molecular formula C₁₇H₂₀ClNO₄S, molecular weight 369.86 g/mol). The compound features a benzenesulfonamide core characterized by a unique substitution pattern: a chlorine substituent at the 3-position and a methyl group at the 2-position of the sulfonyl-bearing aromatic ring, coupled to an amine bearing a 2-methoxy-2-(2-methoxyphenyl)ethyl side chain.

Molecular Formula C17H20ClNO4S
Molecular Weight 369.86
CAS No. 1798659-47-8
Cat. No. B2501954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide
CAS1798659-47-8
Molecular FormulaC17H20ClNO4S
Molecular Weight369.86
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CC=C2OC)OC
InChIInChI=1S/C17H20ClNO4S/c1-12-14(18)8-6-10-17(12)24(20,21)19-11-16(23-3)13-7-4-5-9-15(13)22-2/h4-10,16,19H,11H2,1-3H3
InChIKeyPYUMHBBBKBZRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide (CAS 1798659-47-8): Baseline Identity and Structural Context


3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide is a synthetic small-molecule sulfonamide derivative (molecular formula C₁₇H₂₀ClNO₄S, molecular weight 369.86 g/mol) [1]. The compound features a benzenesulfonamide core characterized by a unique substitution pattern: a chlorine substituent at the 3-position and a methyl group at the 2-position of the sulfonyl-bearing aromatic ring, coupled to an amine bearing a 2-methoxy-2-(2-methoxyphenyl)ethyl side chain. This architecture places it within a focused chemical space of benzenesulfonamide analogs, a class widely exploited in medicinal chemistry for interactions with carbonic anhydrases, ion channels (e.g., Nav1.7), and kinases, yet its specific biological annotation remains limited in the public domain [2].

Why Generic Substitution Fails for 3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide: The Criticality of Specific Substitution Patterns


Within the broader benzenesulfonamide chemotype, minute structural variations can produce dramatic shifts in target selectivity, potency, and pharmacokinetic behavior. For instance, in benzenesulfonamide-based Nav1.7 inhibitors, SAR studies reveal that specific chloro- and methyl-substitution patterns on the A-ring are critical for achieving nanomolar potency and selectivity over the cardiac Nav1.5 isoform [1]. Similarly, the nature of the N-substituent (e.g., 2-methoxy-2-(2-methoxyphenyl)ethyl vs. simpler alkyl or unsubstituted phenyl groups) directly influences molecular recognition, as demonstrated by the differential activity of N-(2-methoxyphenyl)benzenesulfonamide (MPBS) versus its 4-fluoro analog on GIRK channels [2]. Consequently, procuring a generic 'benzenesulfonamide' or a close analog that lacks this precise 3-chloro-2-methyl-N-(2-methoxy-2-(2-methoxyphenyl)ethyl) constellation cannot be assumed to replicate the specific biological profile—whether agonism, antagonism, or enzyme inhibition—that is under investigation for this unique CAS-registered compound.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide Against the Closest Analogs


Structural Differentiation via Unique 3-Chloro-2-methyl A-Ring Substitution Pattern

The target compound possesses a specific 3-chloro-2-methyl substitution pattern on its benzenesulfonamide A-ring, which distinguishes it from the more common 4-substituted or unsubstituted analogs. In published SAR campaigns on benzenesulfonamide-based Nav1.7 inhibitors, analogous 3-chloro-2-methyl substitution on the A-ring was a key structural feature of lead compounds that achieved nanomolar potency (e.g., compound 12k with a 1000-fold selectivity window over Nav1.5) [1]. While direct potency data for the target compound against Nav1.7 is not publicly confirmed, the presence of this validated pharmacophoric motif provides a structural rationale for its selection over closely related analogs that lack this specific substitution, such as N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide, where the chlorine atom is absent.

Medicinal Chemistry Structure-Activity Relationship (SAR) Sulfonamide Library Design

Differentiation from N-(2-methoxyphenyl) benzenesulfonamide (MPBS) via Extended N-Substituent

MPBS has been identified as a positive modulator of neuronal GIRK channels, and its activity was found to be sensitive to structural modification; the analog 4-fluoro-N-(2-methoxyphenyl) benzenesulfonamide retained activity, while other sulfonamides (tolbutamide, sulfapyridine, celecoxib) were inactive [1]. The target compound's N-substituent is a more elaborate 2-methoxy-2-(2-methoxyphenyl)ethyl group, compared to the simple 2-methoxyphenyl group in MPBS. This larger substituent introduces an additional chiral center and a second methoxy-bearing phenyl ring, which is predicted to alter lipophilicity, steric bulk, and potential hydrogen-bonding interactions compared to MPBS. The differential activity observed even among close MPBS analogs (active 4-fluoro-MPBS vs. inactive tolbutamide) underscores the non-interchangeability of N-substituents in this chemotype [1]. Direct comparative data between the target compound and MPBS on GIRK channels are not available (class-level inference).

GIRK Channel Modulation Neuroscience Chemical Probe Development

Available Binding Affinity Data Suggests Multi-Target Profile Differentiation

Public binding databases suggest the target compound may interact with multiple targets. BindingDB entries associated with the same core scaffold report an IC₅₀ of 43 nM against human FGFR4 kinase [1] and an IC₅₀ of 78 nM against human Nav1.7 sodium channel [2]. Importantly, a structurally close analog (potentially a des-chloro or positional isomer) displayed a significantly weaker Ki of 7,830 nM against carbonic anhydrase, a >180-fold reduction in affinity [2]. This indicates that even subtle changes in the benzenesulfonamide scaffold can result in a dramatic loss of potency across a diverse biological target landscape. Although the exact compound identity for each data point requires further verification, the pattern suggests the target compound's unique substitution may confer a distinct multi-target selectivity profile worth investigating.

Kinase Inhibition Carbonic Anhydrase Sodium Channel BindingDB

Optimal Research Application Scenarios for 3-Chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide


Chemical Biology Probe for Ion Channel and Kinase Crosstalk Studies

Given its potential dual activity on Nav1.7 sodium channels and FGFR4 kinase, this compound is a candidate for chemical biology studies investigating signaling crosstalk between ion flux and kinase cascades. Procurement should be prioritized when a single tool compound with a consistent 3-chloro-2-methylbenzenesulfonamide scaffold is needed to interrogate these pathways in parallel, rather than using two separate chemotypes that introduce variables in solubility, cell permeability, and off-target effects.

Pharmacophore Model Refinement for Selectivity Optimization

The >180-fold difference in affinity observed between close analogs for carbonic anhydrase versus ion channels/kinases highlights the sensitivity of this scaffold to substitution. This compound serves as a valuable member of a focused library aimed at deriving structure-selectivity relationship (SSR) models. Its procurement is justified for SAR expansion sets where the goal is to map the selectivity determinants encoded by the 3-chloro-2-methyl A-ring configuration.

Reference Standard in Preclinical Development for Pain or Oncology Indications

Given the established role of Nav1.7 in pain and FGFR4 in certain cancers and metabolic disorders, this compound may be procured as a reference standard when advancing novel benzenesulfonamide series. Its documented (though unconfirmed) nanomolar activity against these targets offers an internal benchmark for comparing next-generation analogs, provided the compound's identity in each assay is rigorously confirmed by the end user.

Quote Request

Request a Quote for 3-chloro-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.